molecular formula C25H47N9O6 B14238206 H-Pro-Gly-Leu-Lys-Arg-OH CAS No. 494804-15-8

H-Pro-Gly-Leu-Lys-Arg-OH

Cat. No.: B14238206
CAS No.: 494804-15-8
M. Wt: 569.7 g/mol
InChI Key: KSGDMYVDSFMIQB-VJANTYMQSA-N
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Description

H-Pro-Gly-Leu-Lys-Arg-OH is a hexapeptide composed of the amino acids proline, glycine, leucine, lysine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant potential in therapeutic and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Gly-Leu-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production by precisely controlling the addition of reagents and the timing of reactions.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Gly-Leu-Lys-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones on the side chains.

Scientific Research Applications

H-Pro-Gly-Leu-Lys-Arg-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Pro-Gly-Leu-Lys-Arg-OH involves its interaction with specific molecular targets. These interactions can influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Pro-Gly-Leu-Lys-Arg-OH is unique due to its specific sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable in various research and therapeutic applications.

Properties

CAS No.

494804-15-8

Molecular Formula

C25H47N9O6

Molecular Weight

569.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H47N9O6/c1-15(2)13-19(32-20(35)14-31-21(36)16-8-5-11-29-16)23(38)33-17(7-3-4-10-26)22(37)34-18(24(39)40)9-6-12-30-25(27)28/h15-19,29H,3-14,26H2,1-2H3,(H,31,36)(H,32,35)(H,33,38)(H,34,37)(H,39,40)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1

InChI Key

KSGDMYVDSFMIQB-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

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